molecular formula C19H18N2O2S2 B2897541 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide CAS No. 2034508-64-8

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B2897541
CAS No.: 2034508-64-8
M. Wt: 370.49
InChI Key: MIDOFKOQQLAVJM-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. It features a thiazole core, a privileged scaffold in medicinal chemistry known to contribute to diverse biological activities . The structure incorporates a phenyl substitution at the 2-position of the thiazole ring, a feature present in compounds investigated for their cytotoxic effects against human cancerous cell lines such as neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2) . Furthermore, the inclusion of a tetrahydropyran (oxane) ring bearing a thiophene group suggests potential for enhanced molecular complexity and interaction with biological targets. This compound is structurally related to derivatives that have demonstrated promise in inhibiting viral replication; for instance, certain thiazole and thiophene derivatives have been reported to inhibit Hepatitis C virus (HCV) replication in HepG2 cell lines at low concentrations . Its molecular architecture, combining electron-rich thiazole and thiophene heterocycles with a carboxamide linker, makes it a valuable chemical tool for probing biological mechanisms, particularly in oncology and virology research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c22-17(15-13-25-18(20-15)14-5-2-1-3-6-14)21-19(8-10-23-11-9-19)16-7-4-12-24-16/h1-7,12-13H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDOFKOQQLAVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The exact pathways and molecular targets would depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

The following compounds share key structural motifs with the target molecule:

Compound Name Core Structure Substituents Key Features Reference
N-Methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide (CAS 400080-72-0) 1,3-Thiazole-4-carboxamide - N-Methyl group
- Thiophen-2-yl at position 2
Simplified analog; lacks oxane ring and phenyl group.
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiophene-sulfonamide - Sulfonamide linker
- Thiazole and thiophene moieties
Exhibits antiproliferative activity (IC₅₀ = 10.25 µM) against breast cancer
Thiazovivin (N-Benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide) 1,3-Thiazole-4-carboxamide - Benzyl group
- Pyrimidinylamino at position 2
ROCK1 inhibitor; used in stem cell research
2-(Substituted phenyl)-1,3-thiazolidine-4-carboxamide Thiazolidine-4-carboxamide - Saturated thiazolidine ring
- Varied aryl substituents
Explored for tyrosinase inhibition and antioxidant activity
N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides 1,3-Thiazole-5-carboxamide - Pyridinyl at position 2
- Methyl at position 4
Optimized for kinase inhibition; synthesized via coupling reactions

Key Differences and Implications

a) Thiophene vs. Pyridine/Pyrimidine Substituents
  • The target compound’s thiophene-oxane substituent (vs. pyridinyl in or pyrimidinyl in ) may enhance lipophilicity and π-stacking interactions. Thiophene-containing analogs in demonstrated strong anticancer activity, suggesting this moiety’s pharmacological relevance.
b) Oxane Ring vs. Linear Chains
  • The tetrahydropyran (oxane) ring introduces conformational rigidity and may improve metabolic stability compared to linear alkyl/aryl chains in compounds like Thiazovivin .
c) Carboxamide Position
  • The 4-carboxamide position in the target compound (vs. Thiazole-4-carboxamides are less common in literature but share synthetic pathways with 5-carboxamides .
d) Saturated vs. Unsaturated Cores
  • The thiazole core (unsaturated) in the target compound contrasts with the saturated thiazolidine derivatives in , which exhibit distinct electronic properties and bioavailability.

Biological Activity

2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its role in various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through the Hantzsch thiazole synthesis. Subsequent steps introduce the phenyl group and the thiophenyl moiety, culminating in the formation of the carboxamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of phenylthiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). The results indicated that while some derivatives exhibited significant activity, none surpassed the efficacy of doxorubicin, a standard chemotherapeutic agent. Notably, compounds with specific substituents demonstrated enhanced cytotoxicity, suggesting that structural modifications could lead to more potent anticancer agents .

CompoundCell LineIC50 (µM)Notes
4cSKNMC10.8Para nitro substituent
4dHep-G211.6Meta chlorine substituent

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. The presence of electron-donating groups in their structure has been linked to enhanced antibacterial activity. Research indicates that modifications in the thiazole structure can lead to compounds with improved efficacy against various bacterial strains.

Anti-inflammatory and Analgesic Properties

Compounds similar to this compound have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory mediators and cytokines, providing a basis for their use in treating inflammatory diseases .

The biological activity of this compound is often attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it has been proposed that these compounds may induce apoptosis through the activation of caspase pathways. Additionally, their ability to inhibit key enzymes involved in cancer cell proliferation has been noted .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives displayed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development.
  • Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that warrant further exploration in drug development.

Q & A

Q. Critical factors affecting yields :

  • Purity of intermediates (e.g., column chromatography for oxane-thiophene amine purification) .
  • Stoichiometric ratios of coupling reagents (excess EDCI/HOBt ensures complete activation) .
  • Moisture-sensitive conditions to prevent hydrolysis of reactive intermediates .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Q. Key techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., characteristic shifts for C4-carboxamide at δ ~165 ppm in ¹³C NMR) and integration ratios for substituents (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 425.1) and detect impurities .
  • Melting point analysis : Sharp melting points (e.g., 157–158°C) indicate high crystallinity and purity .

Q. Example NMR data for related compounds :

Compound Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thiazole C4-carboxamide165.2
Oxane C4-thiophene4.2–4.5 (m)70.5
Phenyl substituent7.3–7.6 (m)125–130

Advanced: How do structural modifications at the oxane or thiophene rings affect the compound's bioactivity and pharmacokinetic properties?

Q. Structural insights :

  • Oxane ring : Replacing the oxane with a morpholine ring increases solubility but reduces metabolic stability due to oxidative degradation .
  • Thiophene substitution : Introducing electron-withdrawing groups (e.g., Cl at C5 of thiophene) enhances binding to kinase targets (e.g., IC₅₀ values improve from 1.2 μM to 0.3 μM) but may increase cytotoxicity .
  • Pharmacokinetics : Fluorination of the phenyl ring improves blood-brain barrier penetration (logP reduction from 3.8 to 2.9) but requires careful assessment of renal clearance .

Q. Experimental design for SAR studies :

  • Synthesize analogs with systematic substitutions (e.g., thiophene → furan, oxane → piperidine).
  • Evaluate in vitro activity against cancer cell lines (e.g., MTT assays on HeLa and MCF-7 cells) .
  • Perform molecular docking to correlate substituent effects with target binding (e.g., EGFR kinase) .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Case study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM in two studies):

  • Potential causes :
    • Variability in assay conditions (e.g., ATP concentration differences in kinase assays) .
    • Impurity profiles (e.g., residual solvents affecting cell viability) .
  • Resolution strategies :
    • Standardize assay protocols (e.g., fixed ATP at 10 μM) and validate purity via HPLC (>98%) .
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. Data analysis framework :

Replicate experiments under controlled conditions.

Use statistical tools (e.g., ANOVA) to assess significance of observed differences.

Correlate structural data (e.g., crystallography) with activity trends .

Basic: What in vitro models are suitable for evaluating the biological activity of this compound?

Q. Recommended models :

  • Cancer cell lines : MCF-7 (breast), A549 (lung) for cytotoxicity profiling (MTT assays) .
  • Enzyme inhibition : Purified kinases (e.g., EGFR, BRAF) for IC₅₀ determination using fluorescence-based assays .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp values) .

Q. Tools and workflows :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction (PDB IDs: 1M17 for EGFR) .
  • MD simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME for bioavailability, CYP450 interactions, and toxicity .

Q. Validation steps :

  • Compare docking scores with experimental IC₅₀ values.
  • Analyze hydrogen bonding and hydrophobic interactions (e.g., thiazole C4-carboxamide with kinase hinge region) .

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